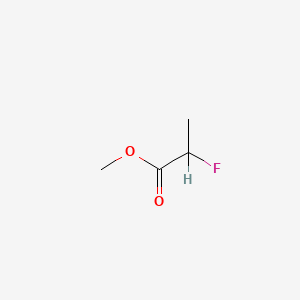

Methyl 2-fluoropropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAIQPNJLRLFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454515 | |

| Record name | METHYL 2-FLUOROPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-56-5, 146805-74-5 | |

| Record name | Propanoic acid, 2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2366-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-FLUOROPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of Methyl 2-fluoropropionate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-fluoropropionate, a key building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships behind experimental observations and provides field-proven insights into the structural elucidation of this fluorinated ester.

Introduction: The Significance of this compound

This compound (C₄H₇FO₂) is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom at the α-position of the propionate backbone imparts unique chemical and physical properties, including altered reactivity, metabolic stability, and lipophilicity. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound and its derivatives. This guide provides a foundational understanding of its spectral characteristics, empowering researchers to confidently utilize this versatile molecule in their synthetic endeavors.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its structure and the influence of the electronegative fluorine atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, each corresponding to a unique set of protons in the molecule. The presence of the fluorine atom introduces characteristic splitting patterns due to heteronuclear coupling.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| ~5.0 | Doublet of Quartets (dq) | 1H | H-2 | JH-F ≈ 48 Hz, JH-H ≈ 7 Hz |

| ~3.8 | Singlet | 3H | -OCH₃ | |

| ~1.6 | Doublet of Doublets (dd) | 3H | -CH₃ (C3) | JH-H ≈ 7 Hz, JH-F ≈ 24 Hz |

Interpretation and Causality:

-

The Methine Proton (H-2): The proton at the C-2 position is the most deshielded aliphatic proton due to the direct attachment of the electronegative fluorine and the carbonyl group. Its signal is expected to appear around 5.0 ppm. The multiplicity is a doublet of quartets (dq). The large doublet splitting is a result of geminal coupling to the adjacent fluorine atom (²JH-F), typically around 48 Hz. This large coupling is a hallmark of compounds with a fluorine atom on a chiral center. The quartet arises from vicinal coupling to the three equivalent protons of the methyl group at C-3 (³JH-H), with a typical coupling constant of approximately 7 Hz.

-

The Methoxy Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 3.8 ppm. This chemical shift is characteristic of methyl esters.

-

The Methyl Protons (-CH₃ at C-3): The protons of the methyl group at the C-3 position are expected to resonate around 1.6 ppm. Their signal is split into a doublet of doublets (dd). The larger splitting is due to the vicinal coupling with the methine proton (³JH-H ≈ 7 Hz). The smaller splitting is a result of the three-bond coupling to the fluorine atom (³JH-F), which is typically in the range of 20-25 Hz.

Diagram: Spin-Spin Coupling in this compound

Caption: Key spin-spin couplings in this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule. The electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbons and introduces C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment | Coupling Constant (J) Hz |

| ~168 | Doublet | C=O (C-1) | ²JC-F ≈ 25 Hz |

| ~88 | Doublet | C-2 | ¹JC-F ≈ 180 Hz |

| ~53 | Singlet | -OCH₃ | |

| ~16 | Doublet | C-3 | ²JC-F ≈ 22 Hz |

Interpretation and Causality:

-

The Carbonyl Carbon (C-1): The carbonyl carbon resonates at a characteristic downfield shift of around 168 ppm. Due to its proximity to the fluorine atom, its signal is split into a doublet with a coupling constant (²JC-F) of approximately 25 Hz.

-

The Fluorine-Bearing Carbon (C-2): This carbon experiences a strong deshielding effect from the directly attached fluorine atom, causing its signal to appear around 88 ppm. The most prominent feature is the large one-bond coupling to fluorine (¹JC-F), which splits the signal into a doublet with a coupling constant of about 180 Hz. This large coupling is a definitive indicator of a C-F bond.

-

The Methoxy Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear at approximately 53 ppm as a singlet, as it is too far from the fluorine atom to exhibit significant coupling.

-

The Methyl Carbon (C-3): The methyl carbon at C-3 resonates at a higher field, around 16 ppm. Its signal is split into a doublet due to two-bond coupling with the fluorine atom (²JC-F), with a coupling constant of about 22 Hz.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2990-2850 | Medium | C-H stretching (alkane) |

| ~1750 | Strong | C=O stretching (ester) |

| ~1250-1050 | Strong | C-O stretching (ester) |

| ~1100-1000 | Strong | C-F stretching |

Interpretation and Causality:

-

C-H Stretching: The absorptions in the 2990-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methine groups.

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum. This is characteristic of the C=O stretching vibration in a saturated ester. The electronegativity of the α-fluorine atom can slightly increase this frequency compared to a non-fluorinated ester.

-

C-O Stretching: Esters exhibit two C-O stretching vibrations. A strong band between 1250-1150 cm⁻¹ corresponds to the C-O stretching of the ester linkage, and another strong band between 1150-1050 cm⁻¹ is due to the O-CH₃ stretching.

-

C-F Stretching: The C-F stretching vibration typically appears as a strong absorption in the 1100-1000 cm⁻¹ region. This band can sometimes overlap with the C-O stretching bands, but its presence is a key indicator of the fluorine substituent.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound (Molecular Weight: 106.10 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Fragments (EI-MS):

| m/z | Proposed Fragment |

| 106 | [M]⁺ (Molecular Ion) |

| 75 | [M - OCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

| 47 | [CH₃CHF]⁺ |

Interpretation and Causality:

-

Molecular Ion (m/z 106): The peak at m/z 106 corresponds to the intact molecule with one electron removed. The intensity of the molecular ion peak for esters can be weak.

-

Loss of the Methoxy Group (m/z 75): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion [CH₃CHFCO]⁺ at m/z 75.

-

Methoxycarbonyl Cation (m/z 59): Cleavage of the bond between C-2 and the carbonyl group can lead to the formation of the [COOCH₃]⁺ ion at m/z 59.

-

Fluorinated Ethyl Cation (m/z 47): Alpha-cleavage next to the fluorine atom can result in the formation of the [CH₃CHF]⁺ cation at m/z 47.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound in EI-MS.

IV. Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring high-quality spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the acquisition time to at least 4 seconds for good resolution.

-

Use a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer acquisition time and a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Acquire a background spectrum to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

V. Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy are invaluable for determining the connectivity of the carbon-hydrogen framework and for observing the characteristic effects of the fluorine substituent, including large C-F and H-F coupling constants. IR spectroscopy confirms the presence of the key ester functional group, while mass spectrometry provides the molecular weight and insights into the compound's fragmentation behavior. This comprehensive spectroscopic guide serves as a vital resource for scientists working with this important fluorinated building block, enabling its confident identification and utilization in a wide range of chemical applications.

VI. References

-

Tormena, C. F., Rittner, R., & Abraham, R. J. (2004). Conformational behaviour of methyl 2-fluoroesters through theoretical calculations, NMR and IR spectroscopy. Physical Chemistry Chemical Physics, 6(5), 853-859. --INVALID-LINK--

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Sigma-Aldrich. This compound Product Page. --INVALID-LINK--

-

PubChem. Methyl 2-fluoropropanoate. --INVALID-LINK--

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-fluoropropionate

Abstract

Methyl 2-fluoropropionate, a chiral fluorinated ester, is a pivotal building block in modern synthetic and medicinal chemistry.[1] Its unique stereoelectronic properties, conferred by the α-fluorine atom, significantly influence its reactivity and stability, making it a valuable precursor for the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering insights into its chemical behavior, handling, and application. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of α-Fluoroesters

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of a drug molecule.[1][3] this compound, as an α-fluoroester, embodies these advantages. Its chirality further expands its utility, enabling the synthesis of stereospecific bioactive compounds.[1][2] This guide will delve into the fundamental aspects of its reactivity and stability, providing a framework for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound are intrinsically linked to its molecular structure. The presence of a fluorine atom on the carbon adjacent to the carbonyl group creates a unique electronic environment that governs its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₇FO₂ | [2][4] |

| Molecular Weight | 106.1 g/mol | [1] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 108 °C | [2] |

| Flash Point | 20 °C | [2] |

| Density | 1.021 g/cm³ | [2] |

| Solubility | Soluble in organic solvents | [1][4] |

| CAS Number | 2366-56-5 (racemic), 146805-74-5 ((R)-enantiomer) | [1][2][5] |

Stereochemistry and Conformational Analysis:

The stereocenter at the α-carbon is crucial for the biological activity of many of its derivatives.[1] Conformational studies, utilizing techniques like NMR spectroscopy and density functional theory (DFT), have revealed that the rotameric preferences of this compound are influenced by hyperconjugation and solvent effects.[1] This conformational behavior can impact its reactivity in stereoselective reactions.

Reactivity Profile

The fluorine atom significantly influences the reactivity of the adjacent ester group. It acts as a strong electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and making the α-proton more acidic.

Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution. The electron-withdrawing effect of the fluorine atom makes the carbonyl carbon more susceptible to attack by nucleophiles.

Caption: General mechanism of nucleophilic acyl substitution at this compound.

Common Nucleophilic Reactions:

-

Hydrolysis: Under both acidic and basic conditions, this compound hydrolyzes to 2-fluoropropionic acid and methanol.[1] Basic hydrolysis is generally faster due to the direct attack of the hydroxide ion on the electrophilic carbonyl carbon.

-

Aminolysis: Reaction with amines yields the corresponding 2-fluoropropionamides. This reaction is fundamental in the synthesis of various pharmaceutical intermediates.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to 2-fluoropropan-1-ol.[1]

Reactions at the α-Carbon

The α-proton of this compound is acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. However, the presence of the fluorine atom can also lead to side reactions, such as elimination.

Enzymatic Reactions

Lipases have been employed for the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates.[6] These reactions can exhibit enantioselectivity, providing a route to chiral 2-fluoropropionic acids. However, the formation of byproducts such as 2-hydroxy-2-arylpropionic acid and 2-arylacrylic acid has been observed, suggesting that the enzyme may facilitate the elimination of the fluoride ion.[6]

Stability and Degradation

The stability of this compound is a critical consideration for its storage and handling. While generally stable under neutral conditions, it is susceptible to degradation under certain conditions.

Hydrolytic Stability

As mentioned, this compound is prone to hydrolysis in the presence of acids or bases. The rate of hydrolysis is dependent on pH and temperature. For long-term storage, it is crucial to maintain anhydrous and neutral conditions.

Thermal Stability

Incompatibility

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Contact with these substances can lead to vigorous reactions and decomposition.

Experimental Protocols

Protocol for Hydrolysis of this compound

Objective: To hydrolyze this compound to 2-fluoropropionic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure (Basic Hydrolysis):

-

In a round-bottom flask, dissolve this compound in an appropriate amount of water.

-

Add a stoichiometric excess of sodium hydroxide.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to protonate the carboxylate.

-

Extract the 2-fluoropropionic acid with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Synthesis of (R)-Methyl 2-fluoropropionate

Objective: To synthesize (R)-Methyl 2-fluoropropionate from (S)-methyl lactate.[10]

Materials:

-

(S)-(-)-methyl lactate

-

Tert-fluoroethyldimethylamine (TFEDMA)

-

Dichloromethane

-

Ice

-

Vigreux distilling column

Procedure:

-

To 10.4 g (0.1 mol) of (S)-(-)-methyl lactate, slowly add 21.75 g (0.15 mol) of tert-fluoroethyldimethylamine dropwise, ensuring the temperature remains below 30 °C.[10]

-

Stir the reaction mixture at room temperature for 12 hours.[10]

-

Pour the reaction mixture onto ice and extract the product with dichloromethane.[10]

-

Purify the product by distillation over a Vigreux distilling column. The fraction boiling at 45-50 °C / 15 mbar is (R)-methyl-2-fluoropropionate.[10]

Safe Handling and Storage

Due to its flammability and potential for harmful effects, proper handling and storage of this compound are essential.[2][11]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or butyl rubber).[8]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.[12]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12][13]

-

Keep containers tightly closed to prevent moisture ingress and evaporation.[12]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

-

Use containers made of appropriate materials; avoid glass for storing any material that could potentially generate hydrofluoric acid upon decomposition.[14]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

-

Pharmaceuticals: It is a key intermediate in the synthesis of drugs like the antipsychotic flupentixol.[2] The introduction of the α-fluoroester moiety can enhance the metabolic stability and bioavailability of drug candidates.[1]

-

Agrochemicals: It is used in the synthesis of herbicides such as haloxyfop, contributing to the development of effective weed control agents.[2]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its reactivity, governed by the α-fluorine atom, allows for a range of chemical transformations, while its stability under appropriate conditions ensures its utility as a building block. A thorough understanding of its reactivity, stability, and handling requirements is paramount for its safe and effective use in the laboratory and in the development of new chemical entities. Further research into its quantitative stability profile and reaction kinetics would provide even greater insight for synthetic chemists and drug development professionals.

References

- 1. Buy (r)-Methyl 2-fluoropropionate (EVT-385825) | 146805-74-5 [evitachem.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 146805-74-5: Methyl (2R)-2-fluoropropanoate [cymitquimica.com]

- 5. This compound | 2366-56-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Methyl (2R)-2-fluoropropanoate - Safety Data Sheet [chemicalbook.com]

- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 14. uab.edu [uab.edu]

A Technical Guide to the Conformational Analysis of Methyl 2-Fluoropropionate

This guide provides an in-depth technical exploration of the conformational landscape of methyl 2-fluoropropionate, a molecule of significant interest in medicinal chemistry and drug development. The strategic introduction of fluorine into organic molecules can profoundly alter their biological activity, metabolic stability, and pharmacokinetic properties.[1] Understanding the conformational preferences dictated by the fluorine substituent is therefore paramount for rational drug design. This document synthesizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from computational chemistry to provide a comprehensive understanding of the factors governing the rotational isomerism in this chiral fluorinated ester.[1][2]

Introduction: The Significance of Fluorine in Molecular Design

The substitution of hydrogen with fluorine in a drug candidate can induce significant changes in its physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can lead to altered pKa values, improved metabolic stability by blocking sites of oxidation, and enhanced binding affinity through the formation of favorable intermolecular interactions. However, these benefits are intrinsically linked to the molecule's three-dimensional structure. The conformational preferences of a fluorinated molecule dictate the spatial arrangement of its functional groups, which in turn governs its interaction with biological targets.

This compound serves as a model system for investigating the stereoelectronic effects of α-fluorination on the conformation of esters.[1][2] Its study provides fundamental insights applicable to more complex fluorinated drug molecules.

Theoretical Framework: Rotational Isomers and Governing Interactions

The conformational flexibility of this compound is primarily defined by rotation around the Cα-C(O) single bond. This rotation gives rise to two principal, low-energy conformers: cis and trans. These descriptors refer to the relative orientation of the Cα-F bond and the C=O bond, as defined by the F-Cα-C(O)-O dihedral angle.

A critical stereoelectronic interaction governing the relative stability of these conformers is the gauche effect .[3][4] This effect, contrary to simple steric considerations, often stabilizes a gauche arrangement of electronegative substituents. In the case of this compound, this translates to a potential stabilization of the cis conformer where the fluorine and carbonyl oxygen are in proximity. The primary explanation for the gauche effect is hyperconjugation , specifically the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital.[3][4][5] This interaction is maximized in a gauche arrangement.

The overall conformational equilibrium is a delicate balance of several factors:

-

Steric Hindrance: Repulsive interactions between bulky groups favor conformations that maximize their separation.

-

Electrostatic Interactions: Dipole-dipole interactions between the C-F and C=O bonds play a significant role.

-

Hyperconjugation (Gauche Effect): Stabilizing interactions between bonding and antibonding orbitals.[3][4][5]

-

Solvation Effects: The polarity of the solvent can preferentially stabilize the more polar conformer.[2][3][4]

The interplay of these forces determines the relative populations of the cis and trans conformers in a given environment.

Experimental Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the conformational preferences of molecules in solution.[6][7] The time-averaged nature of NMR measurements on the chemical shift and coupling constant timescales provides data that reflects the equilibrium populations of different conformers.[8]

Key NMR Observables

For this compound, the following NMR parameters are particularly informative:

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between nuclei separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation.[8] In this system, the ³J(H,F) and ³J(H,H) couplings are crucial for determining the rotamer populations.

-

Carbon-Fluorine Coupling Constants (¹JCF and ²JCF): These couplings also exhibit a dependence on the molecular geometry and can provide valuable conformational insights.[2][7]

Experimental Protocol: High-Resolution NMR Analysis

Objective: To determine the equilibrium populations of the cis and trans conformers of this compound in different solvents.

Materials:

-

This compound (CAS 146805-74-5 for the (R)-enantiomer)[9][10][11][12][13]

-

Deuterated solvents of varying polarity (e.g., CCl₄, CDCl₃, Acetone-d₆, DMSO-d₆)

-

High-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe.

Methodology:

-

Sample Preparation: Prepare dilute solutions (approx. 10-20 mM) of this compound in each deuterated solvent.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to identify the proton resonances.

-

Acquire a ¹⁹F NMR spectrum.

-

Acquire a high-resolution, proton-coupled ¹³C NMR spectrum to accurately measure ¹JCF and ²JCF.

-

Perform selective ¹H decoupling experiments if necessary to simplify spin systems and accurately measure coupling constants.

-

-

Spectral Analysis:

-

Carefully measure the relevant ³J(H,F) and ³J(H,H) coupling constants from the ¹H spectrum.

-

Measure the ¹JCF and ²JCF coupling constants from the ¹³C spectrum.

-

-

Data Interpretation:

-

The observed coupling constants are population-weighted averages of the couplings in the individual conformers.

-

The populations of the cis and trans conformers can be calculated using the following equations, assuming a two-state equilibrium:

-

J_obs = P_cis * J_cis + P_trans * J_trans

-

1 = P_cis + P_trans Where J_obs is the experimentally observed coupling constant, P_cis and P_trans are the mole fractions of the cis and trans conformers, and J_cis and J_trans are the coupling constants for the pure conformers. The values for the pure conformers are typically estimated from theoretical calculations.

-

-

Computational Chemistry: A Theoretical Lens

Computational chemistry provides a powerful complement to experimental studies by allowing for the direct calculation of conformer geometries, energies, and NMR parameters.[6][14]

Computational Workflow

The following workflow outlines a typical computational approach for the conformational analysis of this compound:

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Conformational Search:

-

Construct an initial 3D model of this compound.

-

Perform a systematic or stochastic conformational search by rotating the F-Cα-C(O)-O dihedral angle to identify all low-energy minima on the potential energy surface.

-

-

Geometry Optimization and Frequency Calculation:

-

Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[1][2]

-

Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

NMR Parameter Calculation:

-

For each optimized conformer, calculate the NMR shielding tensors and spin-spin coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).

-

-

Solvation Modeling:

-

To simulate the effect of different solvents, repeat the geometry optimizations and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Synthesis of Experimental and Theoretical Data

A robust conformational analysis relies on the synergy between experimental and theoretical approaches. The calculated NMR parameters for the individual conformers can be used to interpret the experimental, population-averaged data. Conversely, the experimental data provides a crucial benchmark for validating the accuracy of the computational methods.

Data Summary

| Conformer | F-Cα-C(O)-O Dihedral Angle | Relative Energy (Gas Phase) | Relative Energy (Polar Solvent) | Key Hyperconjugative Interaction |

| trans | ~180° | More Stable | Less Stable | Weaker |

| cis | ~0° | Less Stable | More Stable | Stronger (Gauche Effect) |

Note: The relative energies are qualitative and depend on the specific level of theory and solvent model used.

Studies have shown that in the vapor phase, the trans rotamer is slightly more stable than the cis rotamer.[2] However, in polar solvents, the more polar cis form becomes the major rotamer due to more favorable solvation.[2]

Visualization of Key Concepts

Conformational Isomers of this compound

Caption: Ball-and-stick representations of the trans and cis conformers.

Integrated Experimental-Computational Workflow

Caption: Workflow for combining experimental and computational approaches.

Conclusion: Implications for Drug Development

The conformational analysis of this compound reveals a nuanced interplay of steric, electrostatic, and stereoelectronic effects. The solvent-dependent equilibrium between the cis and trans conformers highlights the importance of considering the local environment when predicting the bioactive conformation of a drug candidate.[2] A thorough understanding of these fundamental principles, gained through a combined experimental and computational approach, is essential for leveraging the unique properties of fluorine to design next-generation therapeutics with improved efficacy and safety profiles. The insights gained from this model system can be extrapolated to more complex fluorinated molecules, aiding in the rational design of pharmaceuticals with optimized conformational properties for target engagement.

References

- 1. Buy (r)-Methyl 2-fluoropropionate (EVT-385825) | 146805-74-5 [evitachem.com]

- 2. Conformational behaviour of methyl 2-fluoroesters through theoretical calculations, NMR and IR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Gauche_effect [chemeurope.com]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. auremn.org.br [auremn.org.br]

- 7. Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 9. lookchem.com [lookchem.com]

- 10. Methyl (2R)-2-fluoropropanoate | 146805-74-5 [chemicalbook.com]

- 11. Methyl (2R)-2-fluoropropanoate - Safety Data Sheet [chemicalbook.com]

- 12. CAS 146805-74-5: Methyl (2R)-2-fluoropropanoate [cymitquimica.com]

- 13. canbipharm.com [canbipharm.com]

- 14. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-fluoropropionate: Properties, Synthesis, and Applications

Introduction

Methyl 2-fluoropropionate is a fluorinated ester of significant interest in the fields of pharmaceutical and agrochemical development. The introduction of a fluorine atom at the α-position of the propionate backbone imparts unique stereoelectronic properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of larger molecules into which it is incorporated. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its chiral (R)-enantiomer, a key building block in modern synthetic chemistry.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristically fruity odor, typical of many esters. Its physical and chemical properties are summarized in the table below. The presence of the highly electronegative fluorine atom significantly influences the molecule's polarity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₄H₇FO₂ | [1] |

| Molecular Weight | 106.10 g/mol | [1] |

| CAS Number | 2366-56-5 (racemic), 146805-74-5 ((R)-enantiomer) | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 108 °C (at atmospheric pressure) | [3] |

| 35 °C (at 13 mmHg) | [4] | |

| Density | 1.021 g/cm³ | [3] |

| Flash Point | 20 °C | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane.[1] | [5] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides key information about the hydrogen environments in the molecule. A patent for the synthesis of (R)-Methyl-2-fluoropropionate reports the following characteristic signals: a doublet of quartets for the proton at the C2 position (α-proton) due to coupling with the adjacent fluorine and methyl protons, a singlet for the methoxy protons, and a doublet of quartets for the C3 methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms. The carbonyl carbon will appear downfield, followed by the carbon bearing the fluorine atom, the methoxy carbon, and finally the methyl carbon at the C3 position. The C-F coupling will be observable in the signals for C2 and C3.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. This compound will exhibit a single resonance, which will be split by the adjacent protons. The chemical shift will be in the typical range for alkyl fluorides.[6][7]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1740-1760 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the alkyl groups and a C-F stretching vibration.[8]

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 106. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 75, and the loss of the carboxyl group (-COOCH₃) to give a fragment at m/z = 47. Alpha-cleavage adjacent to the fluorine atom is also a possible fragmentation pathway.[9][10]

Synthesis and Purification

A common and stereoselective method for the synthesis of (R)-Methyl 2-fluoropropionate involves the fluorination of (S)-(-)-methyl lactate using a fluorinating agent such as tetrafluoroethyldimethylamine (TFEDMA). This reaction proceeds with an inversion of stereochemistry.

Experimental Protocol: Synthesis of (R)-Methyl 2-fluoropropionate

-

To a solution of (S)-(-)-methyl lactate (1 equivalent), slowly add tetrafluoroethyldimethylamine (1.5 equivalents) dropwise, ensuring the reaction temperature is maintained below 30°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture onto ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure. The fraction boiling at 45-50°C at 15 mbar is collected as pure (R)-Methyl 2-fluoropropionate.

Caption: Stereoselective synthesis of (R)-Methyl 2-fluoropropionate.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the ester functional group and the α-fluoro substituent.

Nucleophilic Substitution

The α-carbon is electrophilic and susceptible to nucleophilic attack. However, the fluorine atom is generally a poor leaving group in Sₙ2 reactions compared to heavier halogens. Reactions with strong nucleophiles may lead to substitution, though this often requires harsh conditions. The mechanism for Sₙ2 reactions involves a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center.[11][12]

Hydrolysis

Like other esters, this compound can undergo hydrolysis under both acidic and basic conditions to yield 2-fluoropropionic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide ion. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt.[4][13]

Caption: Base-catalyzed hydrolysis of this compound.

Stability

This compound is a relatively stable compound under standard laboratory conditions. However, it is flammable and should be stored away from heat and ignition sources.[10] Long-term stability studies are not widely available, but like most esters, it may be susceptible to slow hydrolysis in the presence of moisture.

Applications in Drug Development and Agrochemicals

The unique properties conferred by the α-fluoro substituent make this compound a valuable building block in the synthesis of bioactive molecules.

Pharmaceuticals

This compound is a key intermediate in the synthesis of Flupentixol , an antipsychotic medication.[2][3] The synthesis involves the reaction of 2-(trifluoromethyl)thioxanthen-9-one with a Grignard reagent derived from a propyl halide, followed by dehydration and introduction of the piperazine side chain.[14] The fluorine-containing moiety is believed to contribute to the drug's potency and pharmacokinetic profile.[15]

Agrochemicals

In the agrochemical industry, this compound is used in the synthesis of herbicides such as Haloxyfop .[2][3] The synthesis of Haloxyfop involves the nucleophilic substitution of a chlorine atom on a substituted pyridine ring with the hydroxyl group of a phenol, which is subsequently etherified with a derivative of 2-fluoropropionic acid.[16][17] The presence of the fluorinated propionate group is crucial for the herbicidal activity of the final product.[18]

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]

-

Keep the container tightly closed and in a well-ventilated place.[10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[10]

-

Wear protective gloves, eye protection, and face protection.[10]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9]

-

Store in a cool, dry, and well-ventilated area.[14]

Conclusion

This compound, particularly its (R)-enantiomer, is a versatile and valuable building block in organic synthesis. Its unique physicochemical properties, stemming from the α-fluoro substitution, have led to its use in the development of important pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. jopcr.com [jopcr.com]

- 2. whitman.edu [whitman.edu]

- 3. backoffice.cedro.org.pe [backoffice.cedro.org.pe]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. azooptics.com [azooptics.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. SN2 Reaction | Algor Cards [cards.algoreducation.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis of Flupenthixol Dihydrochloride [cjph.com.cn]

- 15. SN2 Reaction Mechanism [chemistrysteps.com]

- 16. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Synthesis of Fluorinated Organic Compounds: A Technical Guide for Drug Development Professionals

Preamble: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development.[1][2] It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of this small yet powerful element.[3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[2][4][5] Consequently, the demand for efficient, selective, and safe methods for the synthesis of fluorinated organic compounds has never been greater.[3][6]

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of fluorinated organic compounds, with a focus on their practical application in drug development. We will delve into the mechanistic underpinnings of key fluorination reactions, provide detailed experimental protocols for their implementation, and offer insights into the causality behind experimental choices.

I. The Chemist's Toolkit: Major Strategies for Carbon-Fluorine Bond Formation

The synthesis of organofluorine compounds can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical fluorination.[7] The choice of strategy is dictated by the nature of the substrate, the desired regioselectivity, and the stage of the synthetic sequence.

Electrophilic Fluorination: Taming the "Positive" Fluorine

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine.[8][9] This method is particularly valuable for the late-stage functionalization of complex molecules, where the introduction of fluorine can dramatically alter biological activity.[7]

Mechanism and Key Reagents: The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific reagents and substrates involved.[8] The development of reagents containing a nitrogen-fluorine (N-F) bond has been a significant breakthrough, offering a safer and more manageable alternative to elemental fluorine.[3][8] These N-F reagents are designed to decrease the electron density on the fluorine atom, rendering it electrophilic.[8]

Some of the most widely used electrophilic fluorinating agents include:

-

Selectfluor® (F-TEDA-BF4): A highly versatile and stable crystalline solid, Selectfluor® is one of the most common electrophilic fluorinating agents used in both academic and industrial settings.[8][10] Its stability in air and moisture, broad functional group tolerance, and operational simplicity make it a preferred choice for many applications.[10]

-

N-Fluorobenzenesulfonimide (NFSI): Another powerful and effective N-F reagent, NFSI is widely used for the fluorination of a variety of nucleophiles.[8][11]

-

N-Fluoro-o-benzenedisulfonimide (NFOBS): A robust reagent for electrophilic fluorination.[8]

Data Presentation: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Chemical Name | Form | Key Advantages |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline Solid | Air and moisture stable, broad functional group tolerance, easy to handle.[10] |

| NFSI | N-Fluorobenzenesulfonimide | Crystalline Solid | Highly effective, widely used for various nucleophiles.[8][11] |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Crystalline Solid | Effective fluorinating agent.[8] |

Experimental Protocol: Electrophilic Fluorination of an Activated Methylene Compound using Selectfluor®

Objective: To synthesize a monofluorinated 1,3-dicarbonyl compound.

Materials:

-

1,3-Dicarbonyl compound (1.0 mmol)

-

Selectfluor® (1.1 mmol)

-

Acetonitrile (5 mL)

-

Stir bar

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask containing a stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and acetonitrile (5 mL).

-

Stir the mixture at room temperature until the substrate is fully dissolved.

-

In a single portion, add Selectfluor® (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated product.

Causality: The use of a slight excess of Selectfluor® ensures complete conversion of the starting material. Acetonitrile is a common solvent for these reactions due to its polarity and ability to dissolve both the substrate and the reagent. The aqueous workup is necessary to remove any remaining Selectfluor® and other water-soluble byproducts.

Mandatory Visualization: Generalized Electrophilic Fluorination Workflow

Caption: A generalized workflow for a typical electrophilic fluorination experiment.

Nucleophilic Fluorination: Harnessing the Power of the Fluoride Anion

Nucleophilic fluorination relies on the displacement of a leaving group by a nucleophilic fluoride source (F⁻).[11] This approach is often cost-effective for large-scale synthesis, utilizing readily available fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF).[11]

Mechanism and Key Reagents: The most common mechanism for nucleophilic fluorination is the SN2 reaction, where the fluoride ion attacks the carbon center, displacing a leaving group.[11] The efficiency of this reaction is highly dependent on the nature of the leaving group, the solvent, and the counterion of the fluoride salt. The development of transition-metal-catalyzed methods has significantly expanded the scope of nucleophilic fluorination, allowing for the use of less activated substrates.[1]

Common nucleophilic fluorinating agents include:

-

Alkali Metal Fluorides (KF, CsF): Cost-effective but their reactivity can be limited by their low solubility in organic solvents.[11] The use of phase-transfer catalysts or polar aprotic solvents can enhance their reactivity.

-

Tetrabutylammonium Fluoride (TBAF): A more soluble source of fluoride, but its basicity can lead to side reactions.

-

Diethylaminosulfur Trifluoride (DAST): A versatile reagent for the deoxofluorination of alcohols and carbonyl compounds, but it is volatile and potentially toxic.[11]

-

Olah's Reagent (HF/pyridine): A powerful reagent for hydrofluorination and other transformations, but its handling requires special precautions due to the presence of hydrogen fluoride.[11]

Data Presentation: Comparison of Common Nucleophilic Fluorinating Reagents

| Reagent | Form | Key Applications | Considerations |

| KF, CsF | Solid | SNAr, Halex reactions | Low solubility in organic solvents, requires high temperatures.[11] |

| TBAF | Solution | General nucleophilic fluorination | Highly basic, can cause elimination side reactions. |

| DAST | Liquid | Deoxofluorination of alcohols and carbonyls | Volatile, toxic, and thermally unstable.[11][12] |

| HF/Pyridine | Liquid | Hydrofluorination, fluorination of various functional groups | Corrosive, toxic, requires specialized equipment.[11][12] |

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Fluoroaromatic Compound

Objective: To synthesize a fluoroaromatic compound from an activated aryl chloride.

Materials:

-

Activated aryl chloride (e.g., 2,4-dinitrochlorobenzene) (1.0 mmol)

-

Anhydrous potassium fluoride (2.0 mmol)

-

Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

-

Stir bar

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask containing a stir bar, add the activated aryl chloride (1.0 mmol) and anhydrous potassium fluoride (2.0 mmol).

-

Add anhydrous DMSO (5 mL) to the flask.

-

Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water (20 mL) and stir until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure fluoroaromatic compound.

Causality: The use of a polar aprotic solvent like DMSO is crucial to solvate the potassium fluoride and enhance its nucleophilicity. The high reaction temperature is necessary to overcome the activation energy for the SNAr reaction. An excess of potassium fluoride is used to drive the reaction to completion.

Mandatory Visualization: Nucleophilic Fluorination Reaction Pathway

Caption: A simplified representation of the SN2 mechanism in nucleophilic fluorination.

Radical Fluorination: A Frontier in C-F Bond Formation

Radical fluorination has emerged as a powerful and complementary strategy to traditional ionic methods.[13][14] It involves the reaction of a carbon-centered radical with a fluorine atom source to form a C-F bond.[15] This approach is particularly advantageous for the fluorination of unactivated C-H bonds, a challenging transformation that is difficult to achieve with other methods.[15]

Mechanism and Key Reagents: The generation of a carbon-centered radical is the first step in a radical fluorination reaction. This can be achieved through various methods, including photoredox catalysis, radical initiators, or the use of transition metals.[16][17] The resulting radical then reacts with a fluorine atom transfer agent to form the desired C-F bond.

Key reagents and methods in radical fluorination include:

-

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry, enabling the generation of radicals under mild conditions.[16][18] In the context of fluorination, a photocatalyst can be used to generate a radical intermediate from a suitable precursor, which then reacts with a fluorine source.[16]

-

Xenon Difluoride (XeF2): A versatile reagent that can act as both a radical initiator and a fluorine atom transfer agent.[13][15]

-

N-F Reagents: Some electrophilic N-F reagents, such as Selectfluor®, can also serve as fluorine atom sources in radical reactions.[16]

Experimental Protocol: Photoredox-Catalyzed Decarboxylative Fluorination

Objective: To synthesize an alkyl fluoride from a carboxylic acid.

Materials:

-

Carboxylic acid (1.0 mmol)

-

N-Hydroxyphthalimide ester of the carboxylic acid (if not commercially available)

-

Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic photocatalyst) (1-5 mol%)

-

Selectfluor® (1.5 mmol)

-

Acetonitrile/Water mixture (e.g., 9:1 v/v, 10 mL)

-

Stir bar

-

Schlenk flask

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

To a Schlenk flask containing a stir bar, add the carboxylic acid (or its N-hydroxyphthalimide ester) (1.0 mmol), the photocatalyst (1-5 mol%), and Selectfluor® (1.5 mmol).

-

Add the acetonitrile/water solvent mixture (10 mL).

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Backfill the flask with nitrogen or argon.

-

Irradiate the reaction mixture with a visible light source while stirring vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The photoredox catalyst absorbs visible light and initiates a single-electron transfer process, leading to the decarboxylation of the carboxylic acid and the formation of a carbon-centered radical. This radical then reacts with Selectfluor® to form the C-F bond. The use of a mixed solvent system can improve the solubility of the reagents. Degassing is essential to remove oxygen, which can quench the excited state of the photocatalyst.

Mandatory Visualization: Catalytic Cycle of Photoredox Fluorination

Caption: A simplified catalytic cycle for photoredox-mediated decarboxylative fluorination.

II. Safety First: Handling Fluorinating Agents in the Laboratory

Many fluorinating agents are highly reactive, toxic, and corrosive, necessitating strict adherence to safety protocols.[12][19][20] A thorough understanding of the hazards associated with each reagent is paramount for ensuring a safe working environment.[19]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[19] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[19]

-

Ventilation: All work with fluorinating agents should be conducted in a well-ventilated fume hood.[21]

-

Incompatible Materials: Store fluorinating agents away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[19]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[22] For work with reagents that can generate hydrofluoric acid (HF), such as DAST or fluorine gas, have a tube of calcium gluconate gel readily available.[20]

Specific Hazards of Common Reagents:

-

Fluorine Gas (F2): Extremely corrosive and a powerful oxidizing agent.[20] Reacts violently with many materials.[20]

-

DAST and Deoxo-Fluor®: Can undergo exothermic decomposition, especially at elevated temperatures.[12] They are also sensitive to moisture and can release HF.

-

Selectfluor®: While relatively stable, it is a strong oxidizing agent and should be handled with care.

Spill and Emergency Procedures:

-

Small Spills: Alert others in the area and restrict access.[19] Wear appropriate PPE and contain the spill with an absorbent material compatible with the chemical.[19]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[19] For exposure to HF-generating compounds, apply calcium gluconate gel after flushing and seek immediate medical attention.[19][20]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.[19]

-

Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, administer oxygen if trained to do so.[19] Seek immediate medical attention.[19]

III. The Future of Fluorination: Emerging Trends and Perspectives

The field of organofluorine chemistry is continuously evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. Several key trends are shaping the future of fluorination:

-

Catalytic C-H Fluorination: The direct fluorination of C-H bonds remains a significant challenge and a major area of research.[23] The development of new catalytic systems that can achieve high regioselectivity and functional group tolerance will be transformative.

-

Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable in drug discovery, as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[1][7]

-

Radiofluorination for PET Imaging: The development of mild and efficient methods for the incorporation of the fluorine-18 isotope (¹⁸F) is crucial for the synthesis of radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine.[2][24]

-

Flow Chemistry: The use of continuous-flow reactors for fluorination reactions can offer significant advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions.

IV. Conclusion

The synthesis of fluorinated organic compounds is a dynamic and critically important area of chemical research with profound implications for drug discovery and development. A deep understanding of the principles of electrophilic, nucleophilic, and radical fluorination, coupled with a steadfast commitment to safety, empowers researchers to harness the "fluorine advantage" and design the next generation of innovative medicines. As new reagents, catalysts, and technologies continue to emerge, the synthetic chemist's ability to precisely install fluorine into complex molecular architectures will undoubtedly lead to further breakthroughs in the pharmaceutical sciences.

V. References

-

Fluorine in drug discovery: Role, design and case studies. (URL: 1)

-

Full article: The role of fluorine in medicinal chemistry. (URL: 2)

-

Electrophilic fluorination - Wikipedia. (URL: --INVALID-LINK--)

-

Safety and handling of fluorinated organic compounds - Benchchem. (URL: 25_)

-

A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (URL: 3)

-

Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: --INVALID-LINK--)

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: --INVALID-LINK--)

-

The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (URL: --INVALID-LINK--)

-

Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (URL: --INVALID-LINK--)

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: --INVALID-LINK--)

-

Direct C–F Bond Formation Using Photoredox Catalysis | Journal of the American Chemical Society. (URL: --INVALID-LINK--)

-

Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). (URL: --INVALID-LINK--)

-

Contemporary synthetic strategies in organofluorine chemistry. (URL: 23)

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (URL: --INVALID-LINK--)

-

Electrophilic fluorination - Grokipedia. (URL: --INVALID-LINK--)

-

Selective Radical Fluorinations. (URL: 17)

-

Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (URL: --INVALID-LINK--)

-

Notes on Radical Fluorination - Unacademy. (URL: --INVALID-LINK--)

-

Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. (URL: --INVALID-LINK--)

-

Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (URL: --INVALID-LINK--)

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (URL: --INVALID-LINK--)

-

Modern synthetic methods for fluorine-substituted target molecules - PubMed. (URL: --INVALID-LINK--)

-

Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: --INVALID-LINK--)

-

Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (URL: --INVALID-LINK--)

-

New Synthetic Methods for Carbon–Fluorine Bond Formation: From Fundamental Science to Applications in Agrochemical Synthesis and Medical Imaging - YouTube. (URL: --INVALID-LINK--)

-

Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications | Chemical Reviews - ACS Publications. (URL: --INVALID-LINK--)

-

Method for Nucleophilic Fluorination Advanced by Doyle Group. (URL: --INVALID-LINK--)

-

Modern Synthetic Methods in Organofluorine Chemistry - SCI. (URL: --INVALID-LINK--)

-

Recent Advances in Radical Fluorination | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

-

Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (URL: --INVALID-LINK--)

-

Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

-

Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development - ACS Publications. (URL: --INVALID-LINK--)

-

Organic & Biomolecular Chemistry - SciSpace. (URL: --INVALID-LINK--)

-

Recent Advances in Radical Fluorination - Thieme E-Books & E-Journals -. (URL: --INVALID-LINK--)

-

Radical fluorination - Wikipedia. (URL: --INVALID-LINK--)

-

Fluorine. (URL: --INVALID-LINK--)

-

Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities - RSC Publishing. (URL: --INVALID-LINK--)

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (URL: --INVALID-LINK--)

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (URL: --INVALID-LINK--)

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (URL: --INVALID-LINK--)

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (URL: --INVALID-LINK--)

-

Case studies of fluorine in drug discovery - OUCI. (URL: --INVALID-LINK--)

-

Organofluorine compounds: Significance and symbolism. (URL: --INVALID-LINK--)

-

Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds | The Journal of Chemical Physics | AIP Publishing. (URL: --INVALID-LINK--)

-

Contribution of Organofluorine Compounds to Pharmaceuticals | ACS Omega. (URL: --INVALID-LINK--)

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Modern Synthetic Methods in Organofluorine Chemistry [soci.org]

- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fluorination - Wordpress [reagents.acsgcipr.org]

- 13. Notes on Radical Fluorination [unacademy.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Radical fluorination - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 21. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 22. ipo.rutgers.edu [ipo.rutgers.edu]

- 23. sioc.cas.cn [sioc.cas.cn]

- 24. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Strategic Introduction of Fluorine in Modern Drug Discovery: A Technical Guide

Introduction: The Unique Power of a Small Atom

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2][3] Despite its low natural abundance in organic compounds, fluorine has become an indispensable tool in the drug designer's arsenal.[1] Approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its remarkable ability to modulate molecular properties.[4][5][6] This guide provides an in-depth exploration of the strategic roles of fluorinated building blocks in drug discovery, moving beyond simple descriptions to elucidate the underlying physicochemical principles and practical methodologies that drive their successful application.

The strategic incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][7][8] Judicious placement of this small, highly electronegative atom can enhance metabolic stability, fine-tune acidity and basicity (pKa), modulate lipophilicity, and improve binding affinity to biological targets.[1][7][8][9] These modifications are often key to transforming a promising lead compound into a viable drug candidate with improved efficacy, safety, and bioavailability.[10][11]

Pillar 1: Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[12][13] This leads to low bioavailability and short drug half-life. Fluorine provides a powerful solution to this problem.

The Causality: Blocking Metabolic "Soft Spots"

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[10][12] Medicinal chemists exploit this by replacing metabolically labile carbon-hydrogen (C-H) bonds at vulnerable positions—so-called "metabolic soft spots"—with C-F bonds.[7][12][14] This "metabolic switching" strategy effectively blocks oxidative metabolism at that site, prolonging the drug's circulation time and increasing its systemic exposure.[1][7]

For example, introducing a fluorine atom at a benzylic site prone to hydroxylation can dramatically increase a drug's plasma half-life.[7] Similarly, the electron-withdrawing nature of a trifluoromethyl group can deactivate an adjacent aromatic ring, shielding it from oxidative attack by CYP enzymes.[15]

Visualizing Metabolic Blocking

The following diagram illustrates the concept of using a fluorine atom to shield a molecule from oxidative metabolism by a CYP enzyme.

Caption: Fluorine as a metabolic shield.

Pillar 2: Modulating Physicochemical Properties

Beyond metabolic stability, fluorine's unique electronic properties are leveraged to fine-tune a drug's physicochemical characteristics, which are critical for absorption, distribution, and target engagement.

Lipophilicity (LogP) and Permeability

Lipophilicity, often measured as LogP, is a critical parameter for a drug's ability to cross cell membranes.[12] The effect of fluorination on lipophilicity is highly context-dependent:

-

Single fluorine substitutions on an aliphatic or aromatic system typically increase lipophilicity.[12]

-

Trifluoromethyl (-CF3) groups are strongly lipophilic and can significantly enhance a molecule's ability to penetrate tissues, including the blood-brain barrier.[7][15]

-

Conversely, highly fluorinated motifs can sometimes decrease lipophilicity due to reduced polarizability.[16]

This careful modulation allows scientists to optimize a drug's permeability and bioavailability.[3][7]

Acidity/Basicity (pKa) Modulation

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[7][12][17]

-

Placing fluorine near a basic amine will lower its pKa, making it less basic.[1][12] This can be advantageous for reducing unwanted interactions with biological targets or improving oral absorption, as a less basic compound will be less ionized in the gut.[7]

-

Conversely, placing fluorine near a carboxylic acid will increase its acidity (lower its pKa).[17]

This pKa tuning is a crucial strategy for controlling a drug's ionization state at physiological pH, which directly impacts its solubility, permeability, and target binding.[12][18]

Data Presentation: Impact of Fluorination on Physicochemical Properties

| Property | General Effect of Fluorination | Rationale | Impact on Drug Discovery |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage by CYPs.[1][7][12] | Longer half-life, improved bioavailability, reduced dose.[7] |

| Lipophilicity (LogP) | Modulated (often increased) | Highly dependent on the specific fluorinated motif.[7][12][15] | Optimized membrane permeability and tissue distribution.[3][7] |